molecular formula C14H11NO4S B11712860 1-(4-methoxybenzyl)-1H-thieno[2,3-d][1,3]oxazine-2,4-dione

1-(4-methoxybenzyl)-1H-thieno[2,3-d][1,3]oxazine-2,4-dione

Cat. No.: B11712860
M. Wt: 289.31 g/mol
InChI Key: UTVFVQSOWWTMCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxybenzyl)-1H-thieno[2,3-d][1,3]oxazine-2,4-dione is a heterocyclic compound that features a thieno-oxazine core structure

Preparation Methods

The synthesis of 1-(4-methoxybenzyl)-1H-thieno[2,3-d][1,3]oxazine-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of gold(I) catalysts to facilitate the cycloisomerization of N-(2-alkynyl)aryl benzamides . This reaction proceeds under mild conditions and yields the desired oxazine derivatives in good yields. Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

1-(4-methoxybenzyl)-1H-thieno[2,3-d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, allowing for the introduction of various functional groups. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-methoxybenzyl)-1H-thieno[2,3-d][1,3]oxazine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzyl)-1H-thieno[2,3-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

1-(4-methoxybenzyl)-1H-thieno[2,3-d][1,3]oxazine-2,4-dione can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H11NO4S

Molecular Weight

289.31 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]thieno[2,3-d][1,3]oxazine-2,4-dione

InChI

InChI=1S/C14H11NO4S/c1-18-10-4-2-9(3-5-10)8-15-12-11(6-7-20-12)13(16)19-14(15)17/h2-7H,8H2,1H3

InChI Key

UTVFVQSOWWTMCW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=C(C=CS3)C(=O)OC2=O

Origin of Product

United States

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